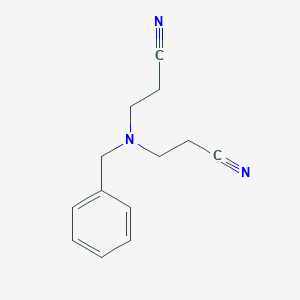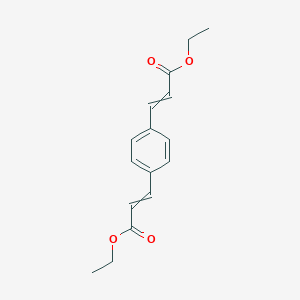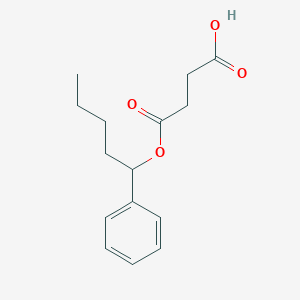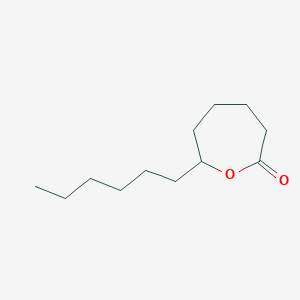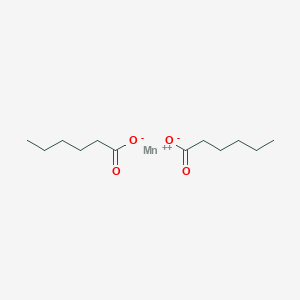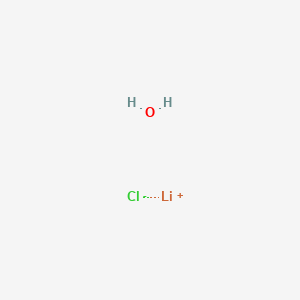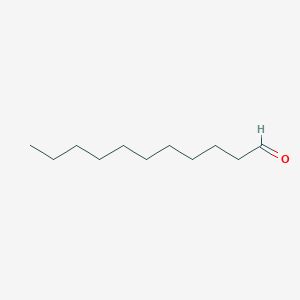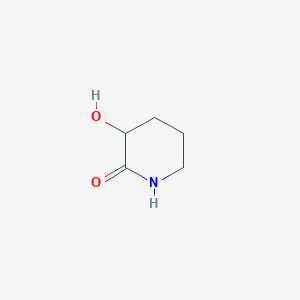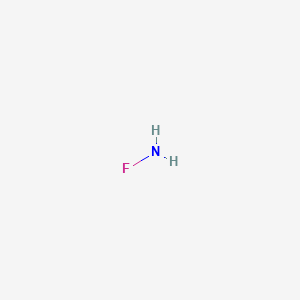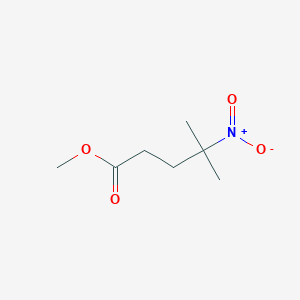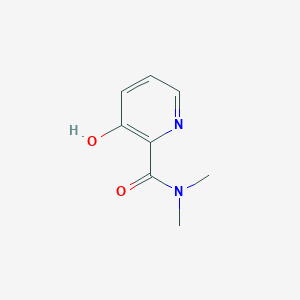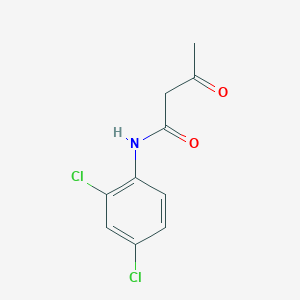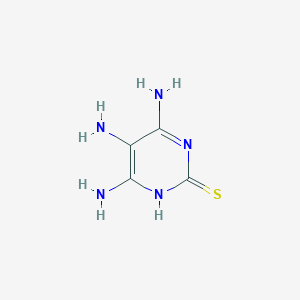![molecular formula C14H22N2O2S B090835 Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- CAS No. 16191-68-7](/img/structure/B90835.png)
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- has been extensively studied for its potential in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that it may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for research involving Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to determine its efficacy against different types of cancer. Finally, research is needed to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has shown promise in various scientific research applications. Its unique properties make it a valuable tool for studying the mechanisms of action of various diseases and developing new therapeutic agents. While there are still many unanswered questions regarding its mechanism of action and efficacy, ongoing research is likely to shed light on its potential uses in the future.
Métodos De Síntesis
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can be synthesized through a multistep process involving the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form the final product.
Propiedades
Número CAS |
16191-68-7 |
|---|---|
Nombre del producto |
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- |
Fórmula molecular |
C14H22N2O2S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3 |
Clave InChI |
MMXGWBCIPHBJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
Otros números CAS |
16191-68-7 |
Sinónimos |
1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



